

A Comprehensive Technical Guide to the Fundamental Properties of Triphenylamine

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Compound of Interest

Compound Name: Triphenylamine

Cat. No.: B166846

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Introduction

Triphenylamine (TPA) is an aromatic amine of significant interest across various scientific disciplines, including materials science, organic electronics, and pharmaceutical development. Its unique propeller-like three-dimensional structure and electronic properties make it a versatile building block for a wide array of functional molecules. This in-depth technical guide provides a thorough examination of the core fundamental properties and characteristics of **triphenylamine**, offering valuable data and detailed experimental protocols for professionals in research and development.

Core Properties and Characteristics

Triphenylamine is a white to off-white crystalline solid at room temperature.^{[1][2]} In contrast to many other amines, it is non-basic.^[1] This lack of basicity is attributed to the delocalization of the nitrogen lone pair electrons across the three phenyl rings, which reduces their availability for protonation.^[1] The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups, with the three N-C bonds lying in nearly the same plane.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **triphenylamine** is presented in Table 1 for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₈ H ₁₅ N	[1]
Molar Mass	245.32 g/mol	[1]
Appearance	Off-white solid	[1]
Melting Point	127 °C (261 °F; 400 K)	[1]
Boiling Point	347-348 °C (657-658 °F; 620-621 K)	[1]
Density	0.774 g/cm ³	[1]
Solubility	Insoluble in water; partially soluble in ethanol; soluble in diethyl ether and benzene.	[1]
CAS Number	603-34-9	[1]

Spectral Properties

The spectral characteristics of **triphenylamine** are crucial for its identification and characterization. A summary of its key spectral data is provided in Table 2.

Spectral Data	Value	References
UV-Vis Absorption (in Alcohol)	$\lambda_{\text{max}} = 297 \text{ nm}$ ($\log \epsilon = 4.30$)	[3]
¹ H NMR (CDCl ₃)	Signals are typically observed in the aromatic region (δ 7.0-7.4 ppm).	[4]
¹³ C NMR (CDCl ₃)	Signals for aromatic carbons are observed.	[4]
FTIR (KBr Pellet)	Characteristic peaks for C-H and C-N stretching and aromatic ring vibrations.	[3]

Synthesis of Triphenylamine

The most common method for the synthesis of **triphenylamine** is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of diphenylamine with an aryl halide.^{[1][5]}

Experimental Protocol: Ullmann Synthesis of Triphenylamine

This protocol is adapted from a procedure published in Organic Syntheses.^[6]

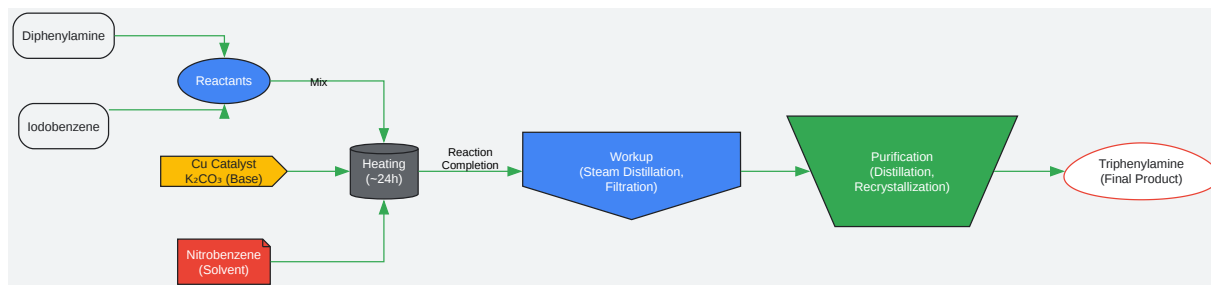
Materials:

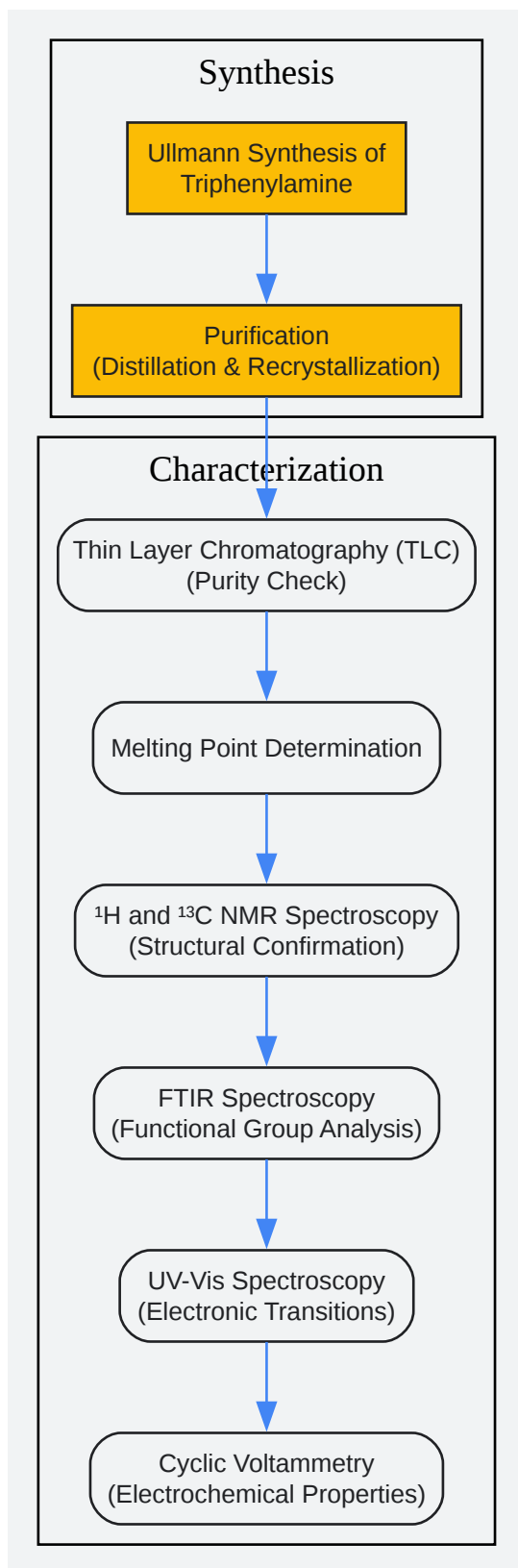
- Diphenylamine
- Iodobenzene
- Nitrobenzene (solvent)
- Anhydrous potassium carbonate
- Copper powder (catalyst)
- Benzene
- Dry Hydrogen Chloride
- Ethyl acetate (for recrystallization)

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, separatory funnel, and a reflux condenser, combine diphenylamine (1.04 moles), iodobenzene (1 mole), nitrobenzene (1 L), finely powdered anhydrous potassium carbonate (1 mole), and copper powder (5 g).
- Stir the mixture vigorously and heat to boiling. Continue heating for approximately 24 hours, or until the evolution of water ceases. Water formed during the reaction can be removed by a Dean-Stark trap.

- After the reaction is complete, allow the mixture to cool slightly and then remove the nitrobenzene and excess diphenylamine by steam distillation.
- Cool the reaction mixture and collect the crude product by suction filtration. Wash the precipitate with water.
- Dissolve the crude product in benzene. To remove any unreacted diphenylamine, pass dry hydrogen chloride gas through the benzene solution to precipitate diphenylamine hydrochloride.
- Filter off the diphenylamine hydrochloride.
- Distill the benzene from the filtrate to obtain the crude **triphenylamine**.
- Purify the crude **triphenylamine** by distillation under reduced pressure (195–205 °C at 10–12 mm Hg).
- For further purification, recrystallize the solidified distillate from hot ethyl acetate.





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